![molecular formula C17H18N2O4S B5757733 N-(2-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5757733.png)
N-(2-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide, commonly known as MNTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNTA belongs to the class of thioacetamide derivatives and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of MNTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MNTA has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. MNTA has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
MNTA has been shown to have various biochemical and physiological effects. In cancer research, MNTA has been found to inhibit the expression of oncogenes and induce the expression of tumor suppressor genes. In diabetes research, MNTA has been shown to increase glucose uptake and improve insulin sensitivity by activating the AMPK pathway. In neurodegenerative disorder research, MNTA has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of MNTA is its high purity and ease of synthesis, which makes it a suitable compound for laboratory experiments. However, one of the limitations of MNTA is its relatively low solubility in water, which may limit its use in certain experiments. Additionally, the exact mechanism of action of MNTA is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for MNTA research. One area of research is the development of MNTA analogs with improved solubility and potency. Another area of research is the identification of the exact mechanism of action of MNTA, which may lead to the development of more targeted therapies. Additionally, further research is needed to explore the potential therapeutic applications of MNTA in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Conclusion:
MNTA is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of MNTA is relatively simple and yields high purity MNTA. MNTA has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. The exact mechanism of action of MNTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MNTA has been shown to have various biochemical and physiological effects, and there are several future directions for MNTA research.
合成法
The synthesis of MNTA involves the reaction of 2-methoxybenzylamine with 2-bromoacetylthiophene in the presence of potassium carbonate. The resulting intermediate is then reacted with 4-nitrobenzyl bromide in the presence of sodium hydride to obtain MNTA. The overall synthesis process is relatively simple and yields high purity MNTA.
科学的研究の応用
MNTA has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, MNTA has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In diabetes research, MNTA has been found to improve insulin sensitivity and glucose uptake. In neurodegenerative disorder research, MNTA has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-16-5-3-2-4-14(16)10-18-17(20)12-24-11-13-6-8-15(9-7-13)19(21)22/h2-9H,10-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZIWKBGIYBWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
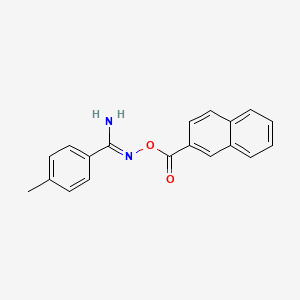
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide](/img/structure/B5757665.png)
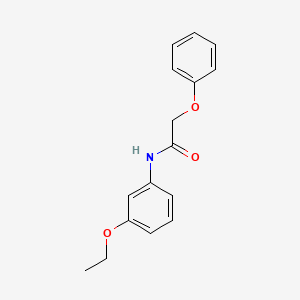
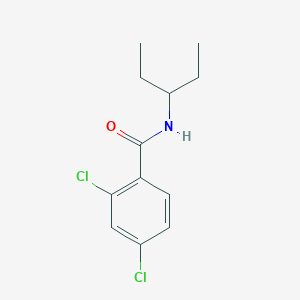
![N-phenyl-N'-[2-(phenylethynyl)phenyl]urea](/img/structure/B5757701.png)
![1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol](/img/structure/B5757714.png)
![N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757717.png)
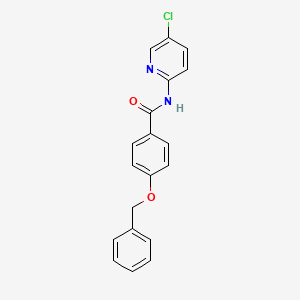
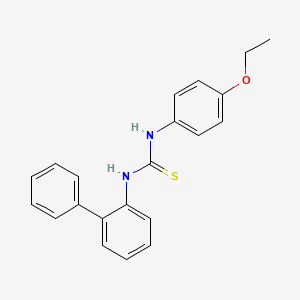

![4-[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5757753.png)
![isobutyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5757756.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide](/img/structure/B5757761.png)

